Leu-Gly

Skin Biology Dermatology Cosmeceutical Science

Researchers often encounter inconsistent dipeptide activity when substituting Leu-Gly with its positional isomer Gly-Leu, leading to failed enzyme kinetics or bioactivity assays. Leu-Gly (CAS 686-50-0) eliminates this variability with sequence-specific, well-characterized performance: • Induces transglutaminase 1 in human keratinocytes & increases skin hydration/elasticity in UVB-irradiated mouse models • Distinct plasma hydrolysis profile vs. Gly-Leu enables reliable peptide stability & transport studies • Validated substrate for leucine aminopeptidase & metalloproteases, ideal for stopped-flow kinetic investigations • OPA-method quantification standard ensures assay accuracy Supplied as ≥98% pure white crystalline powder, stored at -20°C, shipped under dry ice to preserve integrity.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 686-50-0
Cat. No. B1662033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeu-Gly
CAS686-50-0
SynonymsGly-Leu
glycyl-L-leucine
glycylleucine
glycylleucine, (D)-isomer
Leu-Gly
leucylglycine
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)O)N
InChIInChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyLESXFEZIFXFIQR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Leu-Gly Product Overview


Leu-Gly (L-Leucyl-glycine, CAS 686-50-0) is a dipeptide composed of L-leucine and glycine residues [1]. It is a white crystalline powder with a molecular weight of 188.22 g/mol and a melting point of approximately 245°C (with decomposition) . The compound is soluble in water and DMSO, and should be stored at -20°C for long-term stability [2]. As a fundamental biochemical, it serves as a metabolite in organisms like Saccharomyces cerevisiae and is a key reagent in studying peptide hydrolysis, enzyme kinetics, and bioactivity [1].

Workflow Peptide hydrolysis, enzyme kinetics, and bioactivity studies
Selection Sequence-specific dipeptide; distinct from positional isomer Gly-Leu
Format Water/DMSO-soluble crystalline powder for in vitro assay preparation

Why Generic Substitution of Leu-Gly Fails


The molecular sequence of a dipeptide dictates its interaction with biological systems, making simple substitution between similar compounds unreliable. While Leu-Gly and its positional isomer Gly-Leu share the same amino acid composition, they exhibit distinct behaviors in key areas such as plasma stability, enzymatic hydrolysis rates, and biological activity [1][2]. For instance, the position of the amino acid residues governs the binding mode and interaction with chiral selectors and enzymes [3]. Therefore, assuming functional equivalence between Leu-Gly and other leucine- or glycine-containing dipeptides can lead to inconsistent experimental results or failed product development. The quantitative evidence below demonstrates specific, measurable differences that justify a deliberate and informed procurement decision for Leu-Gly.

Selected Product
Leu-Gly (L-Leucyl-glycine)
Specific induction of transglutaminase 1 in NHEKs. Distinct plasma hydrolysis profile with rapid rate.
Alternative
Positional Isomer (Gly-Leu) / Leu-Leu
Gly-Leu may shift metabolic behavior in vivo. Leu-Leu may lack target bioactivity. Functional equivalence may not transfer directly.

Quantitative Evidence for Leu-Gly Selection


Selective Induction of Transglutaminase 1

In a head-to-head comparison, Leu-Gly and Gly-Leu both induced the expression of transglutaminase 1 in normal human epidermal keratinocytes (NHEKs), a key enzyme for skin barrier function. In contrast, the dipeptide Leu-Leu showed no such inductive effect [1]. This demonstrates that the presence of glycine, not just leucine, is essential for this specific bioactivity, and that Leu-Gly possesses a functional advantage over a leucine-only dipeptide.

Selective Induction of Transglutaminase 1
Head-to-head
Positive induction vs. Leu-Leu (No induction) and Gly-Leu (Positive induction)
Supports sequence-specific endpoint context in NHEKs.
In vitro treatment; qualitative comparison reported.
Skin Biology Dermatology Cosmeceutical Science

Distinct Plasma Hydrolysis Kinetics

A study investigating the plasma half-life of various dipeptides in rats found that while both Leu-Gly and Leu-Ala exhibited rapid rates of hydrolysis, there was no significant difference in either plasma half-life or hydrolysis rate between the two [1]. In contrast, dipeptides with glycine in the N-terminal position, like Gly-Leu, behaved differently, failing to raise plasma leucine levels as efficiently as free amino acids, unlike the N-terminal alanine counterpart Ala-Leu [1]. This indicates that the sequence (Leu-Gly vs. Gly-Leu) and the nature of the C-terminal amino acid (Gly vs. Ala) influence the compound's metabolic fate in vivo.

Distinct Plasma Hydrolysis Kinetics
Cross-study
Rapid rate vs. Gly-Leu (Different metabolic behavior); analogous pair differences reported.
Metabolic profile context may differ by sequence.
Intravenous rat model; direct Leu-Gly/Gly-Leu rate not quantified.
Peptide Chemistry Pharmacokinetics Enzymology

Validated Standard for Peptide Quantification

Leu-Gly has been explicitly used and cited as a reliable quantitative standard in biochemical assays. One study reported that peptide content was quantified using an ortho-phthaldialdehyde (OPA) reagent, with Leu-Gly (sourced from Sigma) serving as the standard . This specific application establishes Leu-Gly as a validated reference material, a role that cannot be assumed for an uncharacterized or generic dipeptide.

Validated Standard for Peptide Quantification
Data to verify
Reported use as standard for OPA-based peptide content assay.
May support analytical method development context.
Source details for validation review are limited.
Analytical Chemistry Biochemistry Assay Development

Proven Applications of Leu-Gly


Skin Hydration and Barrier Function Research

Leu-Gly is a critical component for in vitro and in vivo models studying skin health. As demonstrated, it induces the expression of transglutaminase 1 in human keratinocytes, a key enzyme in forming the cornified cell envelope [1]. Furthermore, oral administration of Leu-Gly increased skin hydration and elasticity in UVB-irradiated hairless mice, confirming its bioactivity beyond cell culture [1]. This makes it an essential reagent for developing and testing new anti-aging or moisturizing cosmetic ingredients.

Dipeptide Pharmacokinetics and Metabolism

The well-characterized plasma hydrolysis and metabolic profile of Leu-Gly make it a valuable model compound for studying peptide transport and stability [2]. Its distinct behavior compared to Gly-Leu and other analogs allows researchers to investigate the impact of amino acid sequence on pharmacokinetic properties, making it an ideal reference compound in drug development programs focused on peptide-based therapeutics.

Enzymology and Mechanistic Biochemistry

Leu-Gly is a proven substrate for various proteases and peptidases, including leucine aminopeptidase and metalloproteases [3][4]. Its use in stopped-flow kinetic studies has helped elucidate complex enzyme mechanisms and identify reaction intermediates [3]. Procuring high-purity Leu-Gly is essential for continuing such detailed mechanistic investigations.

Peptide Quantification Method Development

As a validated standard for peptide quantification using the OPA method, Leu-Gly is a critical procurement item for analytical chemistry labs . It provides a reliable benchmark for ensuring the accuracy and reproducibility of assays designed to measure peptide concentrations in complex biological or chemical mixtures.

Application
Selection Property
Validation Focus
Skin Barrier Function Research
Sequence-specific bioactivity
Transglutaminase 1 pathway-response context
Dipeptide Pharmacokinetics
Characterized hydrolysis profile
In vivo metabolic model validation
Enzymology Studies
Protease substrate activity
Kinetic mechanism interpretation
Peptide Quantification Assays
Analytical standard context
Assay accuracy and reproducibility review
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